molecular formula C22H28N4OS B2805527 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1903592-05-1

2-(benzylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2805527
CAS RN: 1903592-05-1
M. Wt: 396.55
InChI Key: QHDQUVHJFYBMOV-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a chemical compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibition

Compounds with similar structures have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing significant selectivity over ACAT-2. These findings suggest potential applications in treating diseases involving ACAT-1 overexpression, indicating the therapeutic potential of related compounds in cholesterol management and cardiovascular disease treatment (Shibuya et al., 2018).

Anticancer Activity

Derivatives of quinazoline and piperazine have been synthesized and evaluated for their anticancer activity, showing higher cytotoxicity against certain cancer cell lines compared to reference drugs. The inclusion of thiazole and piperazine moieties has shown promising VEGFR-2 inhibitory activity, comparable to known anticancer agents, indicating potential applications in cancer therapy (Hassan et al., 2021).

Antimicrobial and Antifungal Activity

Synthesized derivatives of similar compounds have exhibited significant antimicrobial and antifungal activities. The structural modifications have led to compounds with broad-spectrum activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Mehta et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c27-21(15-28-14-17-6-2-1-3-7-17)25-18-10-12-26(13-11-18)22-19-8-4-5-9-20(19)23-16-24-22/h1-3,6-7,16,18H,4-5,8-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDQUVHJFYBMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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